Ethyl 3-methyl-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
- Three-component Tandem Reaction : A method involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates was used to synthesize highly diversified pyrimido[1,2-a]indoles. This process combines alkynone formation and cyclocondensation to produce a heterocyclic system (Gupta et al., 2011).
- Friedel-Crafts Acylation : Ethyl 1H-indole-2-carboxylate underwent Friedel-Crafts acylation with various acylating reagents, resulting in acylation at the C3-position or on the benzene moiety of the indole nucleus (Tani et al., 1990).
Molecular Structure Analysis
The molecular structure of ethyl 3-methyl-1H-indole-2-carboxylate is characterized by an essentially planar aromatic ring system. The crystal structure involves directional intermolecular interactions, including C—H⋯O and π⋯π stacking interactions (Siddiquee et al., 2009).
Chemical Reactions and Properties
- Carbomethylation : An FeCl2-promoted carbomethylation of arylacrylamides led to the formation of 3-ethyl-3-substituted indolin-2-one, demonstrating the compound's reactivity in radical methylation and arylation (Dai et al., 2014).
- Cyclopropanation-Ring Expansion Reaction : Ethyl quinoline-3-carboxylates were synthesized from indoles and halodiazoacetates through a cyclopropanation at the 2- and 3-positions of indole followed by ring-opening and elimination of H–X (Beilstein Journal of Organic Chemistry, 2015).
Physical Properties Analysis
- Crystal Structure : The compound exhibits a triclinic crystal system with hydrogen bond interactions of N–H⋯O, C–H⋯O, and C–H⋯N. The molecular structure is further stabilized by C–H⋯π interactions (Geetha et al., 2017).
Chemical Properties Analysis
- Acylation and Multiple Interactions : The compound undergoes various acylation reactions and demonstrates multiple intermolecular interactions. Its behavior as an alkylating reagent with nucleophiles like piperidine has also been noted (Deberly et al., 1975).
- Combined Experimental and Theoretical Studies : Detailed studies combining experimental approaches and theoretical models (DFT and AIM) have been conducted on the synthesis, molecular structure, spectroscopic properties, and interactions analysis of related ethyl carboxylates (Singh et al., 2013).
Scientific Research Applications
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of selected alkaloids .
- Method : The specific methods of synthesis vary, but they generally involve the construction of indoles as a moiety in selected alkaloids .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : The specific methods of application vary, but they generally involve the synthesis of a variety of indole derivatives .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Preparation of Indolecarboxamides
- Field : Medicinal Chemistry
- Application : Ethyl 3-methyl-1H-indole-2-carboxylate is used as a reactant for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .
- Method : The specific methods of preparation vary, but they generally involve the use of Ethyl 3-methyl-1H-indole-2-carboxylate as a reactant .
- Results : The results of this application are not specified in the source .
- Synthesis of Functionalized 2-Methyl-1H-Indole-3-Carboxylate Derivatives
- Field : Organic Chemistry
- Application : An efficient procedure to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQXZSIVKVCSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942035 | |
Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-1H-indole-2-carboxylate | |
CAS RN |
20032-31-9, 26304-51-8 | |
Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-Methylindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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